![molecular formula C11H17NO7 B1238644 2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid](/img/structure/B1238644.png)
2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-anhydro-N-acetyl-beta-muramic acid is an anhydrohexose derivative that is the 1,6-anhydro-derivative of N-acetyl-beta-muramic acid. It derives from a N-acetyl-beta-D-muramic acid. It is a conjugate acid of a 1,6-anhydro-N-acetyl-beta-muramate.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chiral Building Block for δ-Sugar Amino Acid Synthesis : A study by Defant et al. (2011) utilized a similar bicyclic lactone obtained from cellulose as a chiral building block in preparing a new δ-sugar amino acid. This amino acid, an isoster of dipeptide glycine-alanine, holds potential for developing new peptidomimetics with conformationally restricted structures (Defant et al., 2011).
Synthesis of Complex Molecular Structures : Gerber and Vogel (2001) demonstrated the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane derivatives, showing the utility of similar bicyclic structures in constructing complex molecular architectures (Gerber & Vogel, 2001).
Fungal Peroxygenase Catalyzed Reactions : Kinne et al. (2009) explored the use of fungal peroxygenase in regioselective hydroxylation of compounds, including a study on a structurally related compound. This highlights the potential for enzymatic synthesis and modification of complex organic molecules (Kinne et al., 2009).
Potential Biological and Pharmacological Applications
Novel Octulosonic Acid Derivatives : Takenaka and Ono (2003) identified novel octulosonic acid derivatives with a 6,8-dioxabicyclo[3.2.1]octane skeleton, a structure related to 2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid, in the roots of Smallanthus sonchifolius. These compounds could have potential biological significance (Takenaka & Ono, 2003).
Hydroxycinnamic Acid-Maillard Reaction Products : Jiang et al. (2009) identified products from reactions involving hydroxycinnamic acids that included a bicyclic structure similar to the compound of interest. These findings contribute to understanding the chemistry of Maillard reaction products in food science and potential health implications (Jiang et al., 2009).
Bicyclic α,α'-Dichloro Ketones in Organic Synthesis : Föhlisch et al. (2001) investigated the solvolysis of bicyclic α,α'-dichloro ketones, which may provide insights into the reactivity and potential applications of similar bicyclic structures in organic synthesis (Föhlisch et al., 2001).
Propiedades
Nombre del producto |
2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid |
|---|---|
Fórmula molecular |
C11H17NO7 |
Peso molecular |
275.25 g/mol |
Nombre IUPAC |
(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoic acid |
InChI |
InChI=1S/C11H17NO7/c1-4(10(15)16)18-9-7(12-5(2)13)11-17-3-6(19-11)8(9)14/h4,6-9,11,14H,3H2,1-2H3,(H,12,13)(H,15,16)/t4-,6-,7-,8-,9-,11-/m1/s1 |
Clave InChI |
ZFEGYUMHFZOYIY-YVNCZSHWSA-N |
SMILES isomérico |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)NC(=O)C |
SMILES |
CC(C(=O)O)OC1C(C2OCC(C1O)O2)NC(=O)C |
SMILES canónico |
CC(C(=O)O)OC1C(C2OCC(C1O)O2)NC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



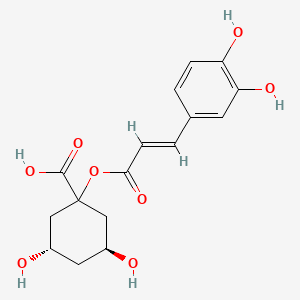
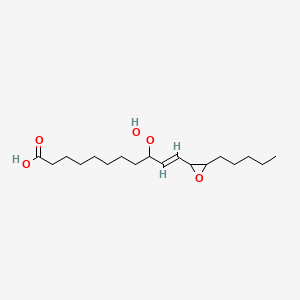
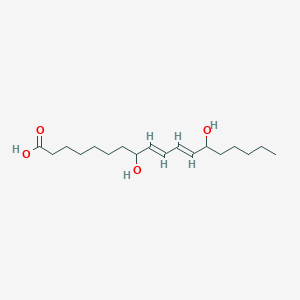
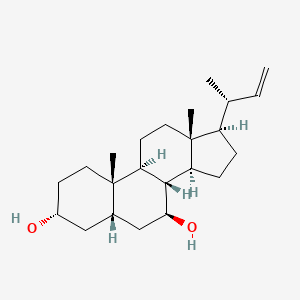
![1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea](/img/structure/B1238569.png)
![3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B1238570.png)
![ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B1238571.png)
![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxy-phenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1238573.png)

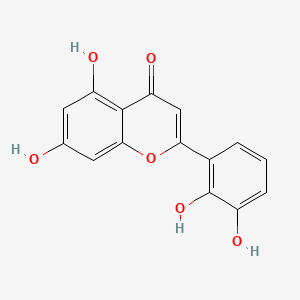
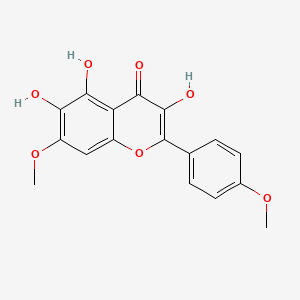

![6-[(1E)-2-(2-hydroxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B1238579.png)
